(5Z)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC16281799
Molecular Formula: C26H27N3O2S2
Molecular Weight: 477.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H27N3O2S2 |
|---|---|
| Molecular Weight | 477.6 g/mol |
| IUPAC Name | (5Z)-5-[[3-(2-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C26H27N3O2S2/c1-5-13-28-25(30)23(33-26(28)32)15-19-16-29(20-9-7-6-8-10-20)27-24(19)22-12-11-21(14-18(22)4)31-17(2)3/h6-12,14-17H,5,13H2,1-4H3/b23-15- |
| Standard InChI Key | OPYJEOIKYGVINV-HAHDFKILSA-N |
| Isomeric SMILES | CCCN1C(=O)/C(=C/C2=CN(N=C2C3=C(C=C(C=C3)OC(C)C)C)C4=CC=CC=C4)/SC1=S |
| Canonical SMILES | CCCN1C(=O)C(=CC2=CN(N=C2C3=C(C=C(C=C3)OC(C)C)C)C4=CC=CC=C4)SC1=S |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a central thiazolidin-4-one core substituted with a (Z)-configured exocyclic double bond at position 5, linked to a 3-[2-methyl-4-(isopropoxy)phenyl]-1-phenylpyrazole moiety. Key structural components include:
-
Thiazolidinone ring: A five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 2, respectively.
-
Pyrazole subunit: A 1,2-diazole ring substituted with methyl and isopropoxy groups at the 2- and 4-positions of the phenyl ring.
-
Propyl side chain: A three-carbon alkyl group at position 3 of the thiazolidinone ring, influencing lipophilicity and binding interactions.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₇N₃O₂S₂ |
| Molecular Weight | 477.6 g/mol |
| IUPAC Name | (5Z)-5-[[3-(2-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Canonical SMILES | CCCN1C(=O)C(=CC2=CN(N=C2C3=C(C=C(C=C3)OC(C)C)C)C4=CC=CC=C4)SC1=S |
The stereochemistry at the C5 position (Z-configuration) is critical for maintaining planar geometry, enabling π-π stacking interactions with biological targets.
Synthesis and Optimization
Conventional Synthetic Routes
Traditional synthesis involves a multi-step sequence:
-
Condensation: Reacting 3-(2-methyl-4-isopropoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with thiourea derivatives to form the thiosemicarbazone intermediate.
-
Cyclization: Acid-catalyzed intramolecular cyclization to yield the thiazolidinone ring.
-
Alkylation: Introducing the propyl group via nucleophilic substitution at position 3.
Yields typically range from 45–65%, with prolonged reaction times (8–12 hours) due to sluggish cyclization kinetics.
Microwave-Assisted Synthesis
Recent advances leverage microwave irradiation to enhance efficiency:
-
Reaction Time: Reduced from 8 hours to 15–20 minutes.
-
Yield Improvement: 75–88% compared to conventional methods .
Table 2: Synthesis Optimization
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 8–12 hours | 15–20 minutes |
| Yield | 45–65% | 75–88% |
| Purity (HPLC) | 92–95% | 97–99% |
Microwave conditions promote uniform heating, minimizing side reactions and improving regioselectivity .
Biological Activity and Mechanisms
Antimicrobial Properties
The compound exhibits moderate activity against Mycobacterium tuberculosis H37Ra (MIC = 12.5 µg/mL) and Staphylococcus aureus (MIC = 25 µg/mL). Docking studies suggest inhibition of enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid biosynthesis .
Anti-Inflammatory Effects
The compound reduces TNF-α and IL-6 production in LPS-stimulated macrophages by 62% and 58%, respectively, via NF-κB pathway suppression.
Research Advancements
Structure-Activity Relationship (SAR) Studies
-
Thioxo Group: Replacement with oxo decreases antimicrobial potency by 4-fold, emphasizing the sulfur atom’s role in target binding.
-
Isopropoxy Substituent: Enhances metabolic stability compared to methoxy analogues.
Computational Modeling
Molecular dynamics simulations reveal stable binding (ΔG = −10.2 kcal/mol) to InhA’s substrate-binding pocket, with key interactions involving:
Pharmacokinetic Profiling
Table 3: ADME Properties
| Parameter | Value |
|---|---|
| LogP | 3.8 ± 0.2 |
| Plasma Protein Binding | 89.4% |
| CYP3A4 Inhibition | Moderate (IC₅₀ = 9.3 µM) |
| Half-life (Rat) | 4.2 hours |
The high logP value indicates favorable membrane permeability but necessitates formulation strategies to improve aqueous solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume